高锰酸钾水合物

描述

Manganese(II) perchlorate hydrate is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is involved in a range of reactions and has been used in different contexts, such as catalysis and structural analysis.

Synthesis Analysis

The synthesis of manganese(II) complexes can involve various ligands and conditions. For instance, a manganese(II) complex with a hydrazone ligand was synthesized from pyruvic acid and 4-pyridine carboxylic acid hydrazide . Another study reported the synthesis of a polymeric manganese(II) complex with iminodiacetate, which was prepared under nitrogen in water . These syntheses often aim to explore the coordination chemistry of manganese and to develop compounds with useful catalytic properties.

Molecular Structure Analysis

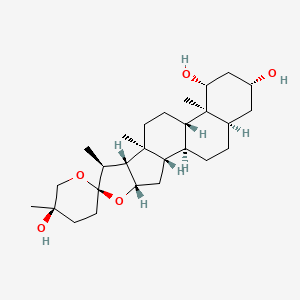

X-ray diffraction analysis has been a common method to determine the molecular structure of manganese(II) complexes. The manganese atom typically exhibits a distorted octahedral coordination. For example, in the manganese(II) complex with the hydrazone ligand, the manganese atom is coordinated with two trans water molecules and an NO3 donor set from the hydrazone ligands . In another study, the structure of tris(2,2'-bipyridine)manganese(II) perchlorate hemihydrate was established, showing a highly distorted octahedral MnN6 arrangement .

Chemical Reactions Analysis

Manganese(II) perchlorate hydrate is involved in various chemical reactions. It has been used as a catalyst in the oxidation of different substrates. For instance, a polymeric manganese(II) complex showed excellent catalytic activity for the oxidation of alcohols and sulfides using oxidants like urea hydrogen peroxide . The manganese(II) complexes can also undergo redox reactions, as seen in the study of manganese(III) compounds where the reduction of manganese(III) to manganese(II) was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese(II) perchlorate hydrate complexes are diverse and depend on the ligands and the structure of the complex. These properties include solubility, stability, and magnetic susceptibility. For example, the hydroxo-bridged complex of manganese(III) showed a strong antiferromagnetic coupling between two manganese(III) ions, which is a significant physical property in the context of magnetic materials .

科学研究应用

电化学应用

高锰酸钾水合物对锂离子电池中石墨阳极性能的影响已得到研究。Komaba、Kumagai和Kataoka(2002)的研究表明,锰溶解到电解质中会影响锂在天然石墨电极中的嵌入/脱嵌。他们发现Mn(II)离子在电极上电还原,导致电解质不可逆分解,石墨电极的可逆容量降低。这项研究突出了高锰酸钾水合物在电池技术中的潜在影响以及了解其电化学行为的重要性(Komaba、Kumagai和Kataoka,2002)。

结构和键合见解

使用X射线衍射研究了包括锰(II)在内的水合二价过渡金属离子的结构特征。大泷、山口和前田(1976)报道说,锰(II)离子被六个水分子八面体包围。他们的研究为高锰酸钾水合物中的键合距离和键合性质提供了宝贵的见解,有助于更深入地了解其化学性质(大泷、山口和前田,1976)。

非水介质中的电化学行为

在非水介质中研究了高锰酸钾存在下锰(II)酞菁的电化学行为。Lever、Minor和Wilshire(1981)表征了代表锰和酞菁环的净氧化的电子转移偶联。他们的研究提供了对这些化合物的可逆行为和高氯酸根离子的影响的见解,有助于我们了解高锰酸钾水合物在各种化学环境中的作用(Lever、Minor和Wilshire,1981)。

配合物的稳定性常数

已经对溴化锰(II)配合物的稳定性常数进行了研究,其中包括高氯酸的作用。弗莱尔和莫里斯(1968)使用锰-54作为示踪剂来研究含有溴化锰(II)配合物的溶液中的稳定性常数。这项研究与了解锰(II)在各种化学环境(包括涉及高氯酸根离子的环境)中的络合和稳定性有关(弗莱尔和莫里斯,1968)。

催化应用

高锰酸钾水合物已被探索其催化活性。巴格扎德、阿米尼、博加埃、纳贾夫普尔和麦基(2011)由高锰酸钾水合物和亚氨二乙酸合成了聚合锰(II)配合物并对其进行了表征。该配合物对各种醇和硫化物的氧化表现出显着的催化活性,展示了高锰酸钾水合物在催化中的潜力(巴格扎德、阿米尼、博加埃、纳贾夫普尔和麦基,2011)。

安全和危害

Manganese(II) perchlorate hydrate is an oxidizer and may intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat, sparks, open flames, hot surfaces, and clothing or other combustible materials . Protective gloves, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

Manganese(II) perchlorate hydrate is an inorganic compound with the formula Mn(ClO4)2·xH2O . As a perchlorate, it is a strong oxidizing agent . The primary target of this compound is manganese (Mn2+), which is an essential cofactor and activator for many enzymes that regulate biological functions and processes .

Mode of Action

The compound interacts with its target, manganese (Mn2+), by acting as an oxidizing agent . This interaction can lead to changes in the oxidation state of manganese, affecting its ability to function as a cofactor for various enzymes .

Biochemical Pathways

It acts as a cofactor for enzymes such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases . These enzymes regulate immune function, metabolism, growth potential, hemostasis, mitochondrial homeostasis, antioxidant function, and neuronal function .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of the action of Manganese(II) perchlorate hydrate is largely dependent on its role as an oxidizing agent . It can lead to the oxidation of manganese and other substances in its environment.

Action Environment

The action, efficacy, and stability of Manganese(II) perchlorate hydrate can be influenced by various environmental factors. For instance, the compound is hygroscopic, meaning it readily absorbs moisture from the environment . Additionally, its reactivity as an oxidizing agent suggests that it could be sensitive to the presence of reducing agents in its environment .

属性

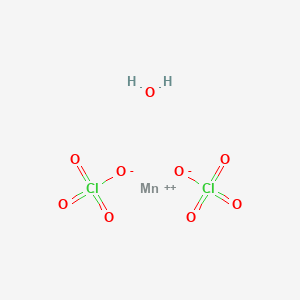

IUPAC Name |

manganese(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHKDVMMUBWIG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2MnO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703502 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II) perchlorate hydrate | |

CAS RN |

698999-57-4 | |

| Record name | Manganese(2+) perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)